molecular formula C9H13FOS B6178863 1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one CAS No. 2715119-91-6

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one

Cat. No. B6178863
CAS RN: 2715119-91-6
M. Wt: 188.3
InChI Key:
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Description

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one, abbreviated as 1-FSE, is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. It is a fluorinated compound with a spirocyclic core, and its properties have been found to be quite unique. 1-FSE has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1-FSE has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In drug discovery, 1-FSE has been used to study the pharmacological effects of novel compounds. In materials science, it has been used to study the properties of polymers and other materials. In biochemistry, 1-FSE has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 1-FSE is not yet fully understood. However, it is believed that 1-FSE interacts with proteins through hydrogen bonding and hydrophobic interactions. It has also been suggested that 1-FSE may act as an inhibitor of enzymes and other proteins, although this has not been conclusively proven.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-FSE are not yet fully understood. However, studies have shown that 1-FSE has the potential to interact with proteins and enzymes, and that it may inhibit their activity. In addition, 1-FSE has been found to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-FSE in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, 1-FSE has been found to be non-toxic and non-mutagenic in animal models. However, 1-FSE is relatively expensive, and its mechanism of action is not yet fully understood.

Future Directions

1-FSE has the potential to be used in a variety of future applications, including drug discovery, materials science, and biochemistry. In drug discovery, 1-FSE could be used to identify novel compounds with potential therapeutic effects. In materials science, 1-FSE could be used to study the properties of polymers and other materials. In biochemistry, 1-FSE could be used to study the structure and function of enzymes and other proteins. Additionally, further research is needed to fully understand the mechanism of action of 1-FSE and its biochemical and physiological effects.

Synthesis Methods

1-FSE can be synthesized using a variety of methods, depending on the desired product. The most commonly used method is the palladium-catalyzed Heck reaction, which involves the reaction of aryl halides with alkynes in the presence of a palladium catalyst. Other methods, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have also been used to synthesize 1-FSE.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one' involves the introduction of a fluorine atom and a sulfanyl group onto a heptane ring, followed by the addition of an ethanone group to the resulting compound.", "Starting Materials": [ "6-fluorocyclohept-2-ene", "sodium hydrosulfide", "ethyl chloroacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "ethanol" ], "Reaction": [ "6-fluorocyclohept-2-ene is reacted with sodium hydrosulfide in ethanol to form 6-fluorospiro[3.3]heptane-2-thiol.", "6-fluorospiro[3.3]heptane-2-thiol is then reacted with ethyl chloroacetate in the presence of sodium ethoxide to form 1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one.", "The resulting compound is then reduced using sodium borohydride in acetic acid to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride in the presence of sodium hydroxide to form the final product, 1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one." ] }

CAS RN

2715119-91-6

Product Name

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one

Molecular Formula

C9H13FOS

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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